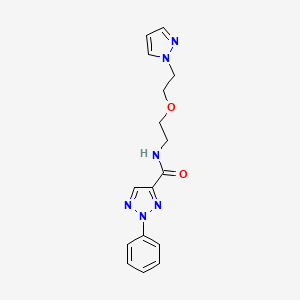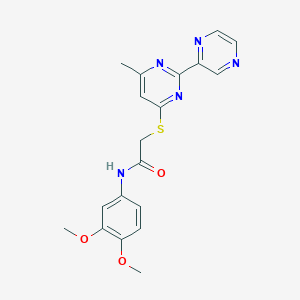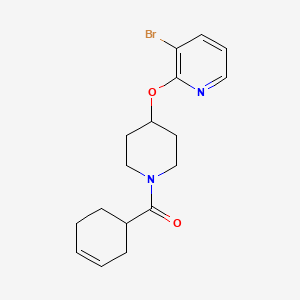
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A related compound, 3-Oxocyclohex-1-ene-1-carbonitrile, has been prepared using various reactants and techniques, indicating the feasibility of synthesizing complex molecules like (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone (J. Lujan-Montelongo & F. Fleming, 2014).
- Antimicrobial Activity : Synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their in vitro antibacterial and antifungal activities suggest potential biomedical applications for structurally similar compounds like the one (L. Mallesha & K. Mohana, 2014).
Structural and Physical Properties
- Crystal Structure Analysis : Research on compounds like the title compound involving crystallographic studies helps in understanding the molecular structure and its implications (B. Revathi et al., 2015).
- Thermal and Optical Properties : Investigations into related compounds' thermal, optical, and structural properties provide insights into the physical characteristics that can be expected from (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone (C. S. Karthik et al., 2021).
Chemical Reactivity and Synthesis Applications
- Reactivity Studies : Research on benzylpiperidine synthesis demonstrates the potential for creating various substituted methanones, indicating the chemical reactivity of the (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone (B. Ágai et al., 2004).
Biological and Pharmacological Potential
- Antibacterial and Antifungal Properties : The study of unexpected products from condensation reactions, including similar compounds, reveals potential antibacterial and antifungal activities, suggesting biomedical research applications (R. Rusnac et al., 2020).
- Antiviral Effects : Investigation into compounds with similar structures has demonstrated potential antiviral effects, indicating possible research applications in this area (C. Watson et al., 2005).
Advanced Material Development
- Potential in Material Science : Synthesis and analysis of structurally related compounds have shown promise in the development of novel materials with unique physical and chemical properties (S. Benaka Prasad et al., 2018).
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c18-15-7-4-10-19-16(15)22-14-8-11-20(12-9-14)17(21)13-5-2-1-3-6-13/h1-2,4,7,10,13-14H,3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAANRSNHAWQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2842392.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2842394.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842396.png)
![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)
![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)
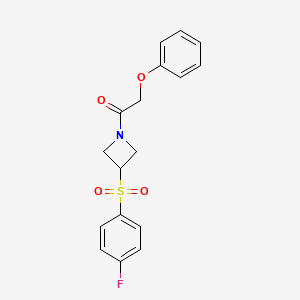
![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)
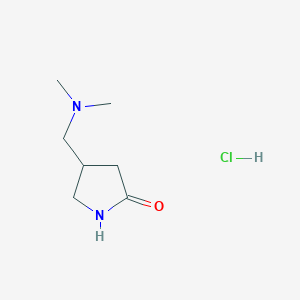
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
